4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid
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Description
Scientific Research Applications
DNA Minor Groove Binding
Compounds similar to 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid, like Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of DNA. This interaction is specific to AT-rich sequences and has made Hoechst stains vital tools in cell biology for DNA visualization and quantification. The research indicates the utility of minor groove binders in understanding DNA architecture, gene expression regulation, and as potential therapeutic agents due to their selective binding properties (Issar & Kakkar, 2013).
Antioxidant Capacity Evaluation
Research on antioxidant capacity, such as studies involving ABTS/PP assays, sheds light on how compounds with specific functional groups can interact with radicals. This is crucial for understanding the antioxidant properties of various substances, including complex organic molecules that might share structural similarities with this compound. These assays help in evaluating the potential of compounds in mitigating oxidative stress, which is relevant in disease prevention and therapy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Synthetic Methodologies and Intermediate Uses
The synthesis of complex molecules often involves key intermediates that possess unique reactivity due to their structural features. For example, the development of practical methods for synthesizing metal passivators and light-sensitive materials showcases the importance of innovative synthetic strategies in producing compounds with desired functionalities. This research area might encompass methods relevant to the synthesis or modification of this compound, highlighting the role of such compounds in creating new materials and chemicals with specific applications (Gu, Yu, Zhang, & Xu, 2009).
Therapeutic Potential and Drug Design
The exploration of novel compounds for therapeutic applications often involves detailed studies on their mechanism of action, specificity, and efficacy. Research into benzimidazole derivatives and their role as fungicides and potential anticancer agents exemplifies the broader relevance of structurally complex compounds in medicine. Such studies are foundational for understanding the pharmacodynamics and pharmacokinetics of new drugs, including those that may relate to the action of this compound in biological systems (Davidse, 1986).
Environmental Impact and Degradation Pathways
Understanding the environmental fate of chemical compounds is essential for assessing their ecological impact and for developing strategies for their degradation or removal. Advanced oxidation processes (AOPs) research, for instance, provides insights into how compounds break down under specific conditions, leading to the formation of by-products that may have their own environmental and health implications. This area of research is crucial for compounds like this compound, which may enter the environment through various channels (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-14-5-1-12(2-6-14)11-23-17-19-9-10-20(17)15-7-3-13(4-8-15)16(21)22/h1-8H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGPCEVMMBMMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.